molecular formula C19H15N3O2S2 B2834454 N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 1421452-87-0

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2834454
CAS No.: 1421452-87-0
M. Wt: 381.47
InChI Key: GPGDXJPGMGCCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that includes furan, thiazole, and phenylthiazole moieties, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and thiazole intermediates. The furan ring can be synthesized from furfural, while the thiazole ring can be prepared through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

The key steps in the synthesis include:

    Formation of the furan ring: Furfural is converted to furan-2-carboxylic acid, which is then transformed into the corresponding furan-2-ylmethyl halide.

    Formation of the thiazole ring: The thiazole ring is synthesized via the Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thioamides.

    Coupling reactions: The furan and thiazole intermediates are coupled under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of continuous flow reactors and advanced separation methods like chromatography can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different biological activities and applications.

Scientific Research Applications

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Its potential anti-inflammatory and anticancer properties are being explored in preclinical studies.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cancer cell receptors, inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide: A simpler compound with similar furan and amide functionalities.

    Thiazole-4-carboxamide: Contains the thiazole ring and carboxamide group, similar to the target compound.

    Phenylthiazole derivatives: Compounds with phenylthiazole moieties that exhibit similar biological activities.

Uniqueness

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-phenylthiazole-4-carboxamide is unique due to its combination of furan, thiazole, and phenylthiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S2/c1-12-16(26-19(21-12)15-8-5-9-24-15)10-20-17(23)14-11-25-18(22-14)13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGDXJPGMGCCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.